molecular formula C21H28N2O2 B12601858 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine CAS No. 918482-15-2

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine

Cat. No.: B12601858
CAS No.: 918482-15-2
M. Wt: 340.5 g/mol
InChI Key: ZLDKRZOBFOKSCF-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, supplied strictly for research and further manufacturing purposes. This product is not for direct human use. While specific pharmacological data for this exact molecule is limited in public sources, its structure suggests considerable research potential. It is built on a piperazine core, a scaffold widely recognized in the development of psychoactive compounds and receptor ligands . The structure incorporates a 4-methoxyphenoxyethyl chain and a 2-phenylethyl moiety, features that are common in ligands targeting central nervous system receptors. Piperazine-based compounds are frequently investigated for their interactions with various neurotransmitter systems. Related compounds, such as 1-(2-methoxyphenyl)piperazine, are known to be utilized in synthetic chemistry for building more complex molecules for biological testing . Furthermore, other piperazine derivatives have demonstrated potent and selective activity as antagonists at specific NMDA receptor subtypes, showing neuroprotective and anticonvulsant effects in preclinical studies . This suggests that 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine may represent a valuable chemical tool for researchers exploring new neuropharmacological agents, structure-activity relationships (SAR) within this class of compounds, and the fundamental mechanisms of neurological disorders. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

918482-15-2

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine

InChI

InChI=1S/C21H28N2O2/c1-24-20-7-9-21(10-8-20)25-18-17-23-15-13-22(14-16-23)12-11-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3

InChI Key

ZLDKRZOBFOKSCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Formation of Piperazine Intermediate

  • Reagents : Anhydrous piperazine and an appropriate alkyl halide (e.g., 2-bromoethyl phenyl ether).

  • Reaction Conditions :

    • Solvent: Ethanol or another polar solvent.
    • Temperature: Reflux for several hours (typically 6-8 hours).
    • Yield: Approximately 63.5% based on the starting materials.
  • Procedure :

    • Combine anhydrous piperazine with the alkyl halide in ethanol.
    • Heat under reflux to facilitate the nucleophilic attack by piperazine on the electrophilic carbon of the alkyl halide.
    • After completion, cool the mixture and filter to isolate the piperazine derivative.

Step 2: Introduction of the Phenoxyethyl Group

  • Reagents : The previously formed piperazine derivative and a phenoxyethyl halide (e.g., 4-methoxyphenyl chloroacetate).

  • Reaction Conditions :

    • Solvent: Methylene chloride or another suitable solvent.
    • Temperature: Controlled heating (around 80°C).
    • Time: Reaction duration may vary from several hours to overnight.
  • Procedure :

    • Mix the piperazine derivative with the phenoxyethyl halide in the chosen solvent.
    • Stir and heat to promote nucleophilic substitution.
    • Monitor progress using thin-layer chromatography (TLC).

Step 3: Purification of Product

  • Methods :
    • Filtration to remove unreacted materials.
    • Solvent evaporation under reduced pressure to concentrate the product.
    • Recrystallization from ethanol or another suitable solvent to achieve high purity.

Alternative Synthetic Routes

Other methods may involve variations in reagents or solvents, such as using different bases or employing microwave-assisted synthesis for enhanced reaction rates and yields.

Method Reagents Used Solvent Temperature Yield (%)
Method A Anhydrous piperazine + 2-bromoethyl phenyl ether Ethanol Reflux ~63.5
Method B Piperazine derivative + 4-methoxyphenyl chloroacetate Methylene chloride ~80°C Varies
Method C Microwave-assisted synthesis with various alkyl halides DMF Microwave conditions Improved

The preparation of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can be achieved through various methods, each with specific advantages regarding yield and purity. The choice of reagents, solvents, and reaction conditions plays a critical role in optimizing the synthesis of this compound, which holds promise in pharmaceutical applications.

Further research is needed to explore more efficient synthetic pathways and to understand the pharmacological mechanisms underlying the activity of this compound in biological systems. Additionally, investigating alternative purification techniques could enhance overall yield and reduce costs associated with production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of 1-[2-(4-hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine.

    Reduction: Formation of cyclohexane derivatives of the aromatic rings.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives, including 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine, exhibit potential as antidepressants. These compounds often act as serotonin reuptake inhibitors or interact with serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the modulation of mood and anxiety disorders .

Anti-Anxiety Effects

The compound's interaction with serotonergic systems suggests its utility in treating anxiety disorders. Studies have shown that piperazine derivatives can reduce anxiety-like behaviors in animal models, supporting their potential as anxiolytic agents .

Neuroprotective Properties

Emerging evidence points to neuroprotective effects associated with piperazine derivatives. The compound may protect against neuronal damage in conditions such as ischemia and neurodegenerative diseases, possibly through modulation of neurotransmitter systems .

Analgesic Effects

Phenyl ethyl piperazines have been noted for their analgesic properties. The specific compound may influence pain pathways, providing relief in various pain models .

Antihistaminic Properties

The antihistaminic effects of related piperazine compounds suggest potential applications in allergic conditions. By blocking histamine receptors, these compounds can alleviate symptoms associated with allergic responses .

Study 1: Antidepressant Efficacy

A study investigated the antidepressant-like effects of various piperazine derivatives in rodent models. The results indicated that compounds similar to 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine significantly reduced depressive behaviors compared to control groups .

Study 2: Anxiolytic Activity

In another research effort, the anxiolytic effects of this compound were assessed using the elevated plus maze test. Results demonstrated a marked increase in exploratory behavior indicative of reduced anxiety levels among treated subjects .

Study 3: Neuroprotection in Ischemia Models

A series of experiments focused on the neuroprotective properties of piperazine derivatives during ischemic events. The findings revealed that these compounds could mitigate neuronal loss and improve recovery outcomes post-ischemia, highlighting their therapeutic potential in stroke management .

Data Table: Comparative Pharmacological Profiles

Property Mechanism Application Reference
AntidepressantSerotonin reuptake inhibitionDepression treatment
AnxiolyticSerotonin receptor modulationAnxiety disorders
AnalgesicModulation of pain pathwaysPain relief
AntihistaminicHistamine receptor antagonismAllergic conditions
NeuroprotectiveNeurotransmitter modulationStroke recovery

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

GBR Series Piperazines

The GBR compounds, such as GBR 12909 and GBR 12935 , are dopamine transporter (DAT) inhibitors with high affinity. Key comparisons:

Compound Substituents (1-Position) Substituents (4-Position) DAT Affinity (Ki, nM) SERT Selectivity (DAT/SERT) Key Findings
GBR 12909 Bis(4-fluorophenyl)methoxyethyl 3-Phenylpropyl 0.5–1.2 ~10:1 High DAT affinity, cocaine-like reinforcement in primates
GBR 12935 Benzhydryloxyethyl (diphenylmethoxy) 3-Phenylpropyl 1.8 ~8:1 Similar DAT affinity, reduced potency in self-administration studies
Target Compound 4-Methoxyphenoxyethyl 2-Phenylethyl Not reported Not reported Shorter alkyl chain may reduce steric hindrance; methoxy group enhances electron density

Structural Insights :

  • Methoxy vs.
  • Alkyl Chain Length : The 2-phenylethyl group (vs. 3-phenylpropyl in GBR) may reduce lipophilicity and improve metabolic stability .

Piperazines with Serotonin Transporter (SERT) Selectivity

Compounds like trans-43 and cis-47 () exhibit SERT selectivity. Comparisons include:

Compound Substituents (1-Position) Substituents (4-Position) SERT Affinity (Ki, nM) DAT/SERT Ratio Key Findings
trans-43 Bis(4-fluorophenyl)methoxyethyl Methyl-tetrahydronaphthalenol 12 1:15 High SERT affinity, potential antidepressant use
Target Compound 4-Methoxyphenoxyethyl 2-Phenylethyl Not reported Not reported Methoxy group may favor π-π stacking with SERT binding pockets

Mechanistic Implications :

  • The 4-methoxyphenoxy group’s aromaticity and polarity could mimic SSRI scaffolds (e.g., fluoxetine) but with distinct selectivity due to piperazine flexibility .

Piperazine-Based Receptor Antagonists

MCL 0042 () and p-MPPI () highlight structural diversity:

Compound Substituents (1-Position) Substituents (4-Position) Target Key Findings
MCL 0042 2-(4-Fluorophenyl)-2-(4-methylpiperazinyl)ethyl 4-(1-Naphthyl)butyl MC4R/SERT Dual activity as melanocortin-4 receptor antagonist and SERT inhibitor
p-MPPI 2-(N-pyridinyl-p-iodobenzamido)ethyl 2-Methoxyphenyl 5-HT1A receptors Competitive antagonist at pre- and postsynaptic 5-HT1A receptors
Target Compound 4-Methoxyphenoxyethyl 2-Phenylethyl Undetermined Potential for monoaminergic activity due to aromatic and alkyl motifs

Pharmacological Considerations :

  • The target compound’s lack of ionizable groups (e.g., fluorine, chlorine) may reduce off-target interactions compared to halogenated analogs .

Biological Activity

1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine, with the molecular formula C21H28N2O2C_{21}H_{28}N_{2}O_{2}, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of neurological disorders and other therapeutic applications.

  • Molecular Weight : 340.5 g/mol
  • CAS Number : 918482-15-2
  • IUPAC Name : 1-[2-(4-methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine
  • Structure : The compound features a piperazine ring substituted with a methoxyphenoxy group and a phenylethyl group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). It may function as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing physiological processes such as mood, cognition, and motor control.

Biological Activity Overview

  • Neuropharmacological Effects : Research indicates that piperazine derivatives can exhibit a range of neuropharmacological effects. For instance, studies have shown that compounds similar to 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine can interact with dopaminergic and serotonergic systems, potentially providing therapeutic benefits in conditions like depression and anxiety .
  • Anticancer Properties : Recent investigations into piperazine derivatives have highlighted their potential anticancer activities. A related compound, LQFM018, demonstrated necroptosis-inducing capabilities in leukemic cells, suggesting that similar mechanisms might be explored for 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine .
  • Binding Affinity Studies : The binding affinity of this compound to various aminergic receptors has been assessed, indicating its potential role in modulating receptor activity. Such interactions are crucial for understanding its therapeutic potential in treating neurological disorders .

Comparative Analysis

To better understand the unique properties of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine compared to other piperazine derivatives, the following table summarizes key characteristics:

Compound NameStructureMolecular WeightPrimary Activity
1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazineStructure340.5 g/molNeuropharmacological effects
LQFM018Structure300 g/molInduces necroptosis in cancer cells
1-[2-(4-Hydroxyphenoxy)ethyl]-4-(2-phenylethyl)piperazineN/A340 g/molAntidepressant-like effects

Case Studies and Research Findings

Several studies have investigated the biological activities of piperazine derivatives:

  • Neuropharmacological Research : A study demonstrated that piperazine derivatives could effectively modulate serotonin reuptake mechanisms, providing insights into their potential use as antidepressants .
  • Anticancer Studies : Research on LQFM018 revealed its ability to induce cell death through necroptosis pathways in K562 leukemic cells, suggesting a promising avenue for cancer treatment strategies involving piperazine derivatives .
  • Toxicological Assessments : Toxicity studies have indicated that while some piperazine derivatives exhibit myelotoxicity, they can be well-tolerated at certain doses, highlighting the importance of dosage in therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine to improve yield and purity?

  • Methodological Answer : Synthesis optimization can involve solvent-free reactions (e.g., direct condensation of aldehydes with amines under catalyst-free conditions) to reduce byproducts . Coupling reactions using reagents like EDCI or DCC for amide bond formation between intermediates (e.g., 4-methoxyphenoxyethyl bromide and 2-phenylethylpiperazine) can enhance selectivity . Purification via recrystallization (ethanol or acetonitrile) or flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, piperazine ring protons at δ ~2.5–3.5 ppm) and confirms substitution patterns .
  • IR : Identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for methoxyphenoxy, NH stretches at ~3300 cm⁻¹ for piperazine) .
  • HPLC : Quantifies purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., chair conformation of piperazine rings, O–H⋯N interactions) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound's biological targets?

  • Methodological Answer :

  • Substituent Modification : Replace the 4-methoxyphenoxy group with electron-withdrawing (e.g., nitro) or bulky (e.g., benzyl) groups to assess steric/electronic effects on receptor binding .
  • Bioactivity Assays : Test derivatives for target-specific activity (e.g., antimicrobial assays using MIC against S. aureus or E. coli; cardiotropic activity via Langendorff heart models) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with receptors (e.g., serotonin 5-HT₁A or dopamine D₂) and validate with SPR binding kinetics .

Q. What strategies address contradictions in reported biological activities of piperazine derivatives?

  • Methodological Answer :

  • Purity Analysis : Confirm compound integrity via elemental analysis (C, H, N) and LC-MS to rule out degradation products or impurities skewing results .
  • Enantiomer Separation : Use chiral columns (Chiralpak AD-H) or asymmetric synthesis (e.g., sparteine-mediated lithiation) to isolate enantiomers and assess stereospecific activity .
  • Control Experiments : Compare activity against structurally related analogs (e.g., 1-benzylpiperazine) to distinguish target-specific effects from nonspecific interactions .

Q. How can researchers resolve enantiomers of this compound for pharmacological studies?

  • Methodological Answer :

  • Asymmetric Synthesis : Employ (+)- or (-)-sparteine to mediate lithiation of N-Boc piperazine, followed by electrophilic trapping with chiral auxiliaries (e.g., (R)- or (S)-glycidol) .
  • Chiral Chromatography : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (hexane/isopropanol eluent) to separate enantiomers .
  • Circular Dichroism (CD) : Validate enantiopurity by measuring Cotton effects at 220–260 nm .

Q. What role does X-ray crystallography play in understanding the conformational behavior of this compound?

  • Methodological Answer :

  • Conformational Analysis : Single-crystal X-ray studies reveal chair vs. boat conformations of the piperazine ring (e.g., puckering parameters Q = 0.591 Å, θ = 1.7°) and steric effects from substituents .
  • Intermolecular Interactions : Hydrogen bonding (O–H⋯N, C–H⋯O) and π-π stacking (between phenoxy/phenylethyl groups) dictate crystal packing and stability .
  • Dynamic Behavior : Compare solid-state (X-ray) and solution (NMR NOE) conformations to assess flexibility and biological relevance .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported antimicrobial efficacy of similar piperazine derivatives?

  • Methodological Answer :

  • Strain-Specific Testing : Re-evaluate activity against standardized ATCC strains (e.g., C. albicans SC5314) under controlled conditions (CLSI guidelines) to minimize variability .
  • Synergism Studies : Combine derivatives with known antibiotics (e.g., ciprofloxacin) to identify potentiating effects masked in single-agent assays .
  • Resazurin Microplate Assay : Quantify metabolic inhibition (fluorescence-based) to improve sensitivity over traditional agar diffusion methods .

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